(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid is a complex organic compound characterized by the presence of a nitrophenyl group, an imidazo[1,5-a]pyridine ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through the cyclization of 2-aminopyridine with α-haloketones. The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative. The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the imidazo[1,5-a]pyridine derivative is coupled with acrylic acid under palladium-catalyzed conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The acrylic acid moiety can engage in coupling reactions, such as Heck or Suzuki couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Coupling Reactions: Palladium catalysts (Pd(OAc)₂) with ligands like triphenylphosphine (PPh₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while coupling reactions can produce a variety of substituted acrylic acids.
Scientific Research Applications
(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the imidazo[1,5-a]pyridine ring can engage in stacking interactions with aromatic residues in proteins. The acrylic acid moiety can form covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid: Similar structure but with a different position of the nitro group.
(E)-3-(3-(3-aminophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid: Contains an amino group instead of a nitro group.
(E)-3-(3-(3-methylphenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid: Contains a methyl group instead of a nitro group.
Uniqueness
(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid is unique due to the specific positioning of the nitro group, which can significantly influence its electronic properties and reactivity. This positioning can affect the compound’s ability to participate in specific interactions and reactions, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(E)-3-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15(21)8-7-13-14-6-1-2-9-18(14)16(17-13)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGIQBWHQQNSHJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.